molecular formula C11H24Sn B017408 Cyclohexyl-dimethyl-propan-2-ylstannane CAS No. 19814-13-2

Cyclohexyl-dimethyl-propan-2-ylstannane

Cat. No.: B017408
CAS No.: 19814-13-2
M. Wt: 275.02 g/mol
InChI Key: DCZIPPPFHINPGF-UHFFFAOYSA-N
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Description

The evidence highlights several aminoethyl chlorides, which share a common backbone of a chloroethylamine structure but differ in substituents on the nitrogen atom. Examples include:

  • 2-(Diisopropylamino)ethyl chloride (CAS RN: 96-79-7): Features bulky isopropyl groups .
  • 2-(Dimethylamino)ethyl chloride (CAS RN: 107-99-3): Smaller methyl substituents .
  • 2-(Diethylamino)ethyl chloride (CAS RN: Not explicitly listed): Ethyl substituents .

These compounds are precursors in synthesizing phosphonothiolates (e.g., Isopropyl S-2-dimethylaminoethyl methylphosphonothiolate), which have applications in chemical warfare agents or pharmaceuticals .

Properties

CAS No.

19814-13-2

Molecular Formula

C11H24Sn

Molecular Weight

275.02 g/mol

IUPAC Name

cyclohexyl-dimethyl-propan-2-ylstannane

InChI

InChI=1S/C6H11.C3H7.2CH3.Sn/c1-2-4-6-5-3-1;1-3-2;;;/h1H,2-6H2;3H,1-2H3;2*1H3;

InChI Key

DCZIPPPFHINPGF-UHFFFAOYSA-N

SMILES

CC(C)[Sn](C)(C)C1CCCCC1

Canonical SMILES

CC(C)[Sn](C)(C)C1CCCCC1

Synonyms

Cyclohexylisopropyldimethylstannane

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Molecular Formula Substituents CAS RN HS Code
2-(Diisopropylamino)ethyl chloride C₈H₁₈ClN Diisopropyl (-CH(CH₃)₂) 96-79-7 2921.19
2-(Dimethylamino)ethyl chloride C₄H₁₀ClN Dimethyl (-CH₃) 107-99-3 2921.19
2-(Diethylamino)ethyl chloride C₆H₁₄ClN Diethyl (-CH₂CH₃) N/A 2921.19

Key Observations :

  • Steric Effects: Bulky isopropyl groups in 2-(Diisopropylamino)ethyl chloride reduce nucleophilic reactivity compared to smaller dimethyl or diethyl substituents .
  • Boiling Points/Solubility : Larger substituents (e.g., diisopropyl) lower solubility in polar solvents due to increased hydrophobicity.
  • Applications: Dimethyl derivatives are more reactive in alkylation reactions, making them intermediates in drug synthesis , while diisopropyl variants are used in specialized organophosphorus compounds .

Implications for Organotin Compounds

While the evidence lacks data on Cyclohexyl-dimethyl-propan-2-ylstannane , extrapolations can be made:

  • Tin vs. Nitrogen: Organotin compounds (stannanes) exhibit distinct reactivity, such as greater thermal stability and utility in cross-coupling reactions, compared to nitrogen analogues.

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